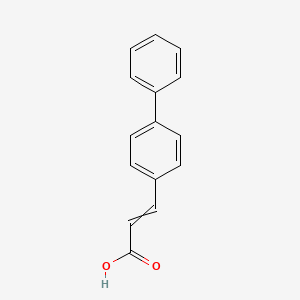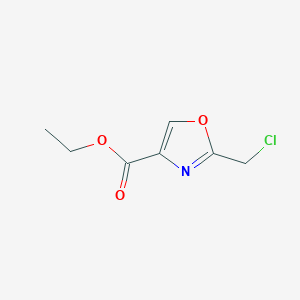![molecular formula C10H9Cl3N2O2 B7855997 Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7855997.png)
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is an organic compound that features a complex arrangement of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate typically begins with the preparation of 3,4-dichlorophenylhydrazine and ethyl 2-chloroacetate as the primary reactants.
Condensation Reaction: : The first step involves the condensation of 3,4-dichlorophenylhydrazine with ethyl 2-chloroacetate under basic or acidic conditions, often employing catalysts like sodium acetate or acetic acid to facilitate the reaction. The reaction typically occurs under reflux conditions for several hours.
Purification: : After the reaction, the crude product is purified by recrystallization or chromatographic techniques to obtain this compound in a pure form.
Industrial Production Methods
Industrial-scale production may involve optimizing the reaction parameters, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : Due to the presence of chlorine atoms, Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, altering its functional groups.
Condensation: : Given its hydrazine derivative, it can engage in further condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: : Hydroxide ions, ammonia, and amines can be used in substitution reactions.
Oxidizing Agents: : Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be employed for reduction.
Major Products Formed
Substitution: : Formation of compounds with different substituents replacing the chlorine atoms.
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows it to be a versatile building block.
Biology
The compound is studied for its potential biological activity, including antifungal, antibacterial, and anti-inflammatory properties. Researchers investigate its interaction with biological macromolecules.
Medicine
In medicinal chemistry, it is explored for developing new drugs, particularly due to its potential to interfere with microbial growth and inflammation pathways.
Industry
In the industrial sector, the compound can be used in manufacturing specialty chemicals and agrochemicals.
Wirkmechanismus
The compound's mechanism of action in biological systems involves its interaction with enzymes and proteins, potentially inhibiting or modifying their activity. The hydrazine moiety can form covalent bonds with biological targets, disrupting their normal function. The chlorine atoms may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is unique due to its specific combination of functional groups.
Similar Compounds
Ethyl (2Z)-2-bromo-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate: : Similar structure with bromine instead of chlorine.
Ethyl (2Z)-2-chloro-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate: : Variation in the position of chlorine on the phenyl ring.
Mthis compound: : Methyl ester instead of ethyl ester.
This compound stands out due to its specific functional arrangement, influencing its reactivity and applications uniquely compared to these similar compounds.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGYRKRLMDUHG-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)](/img/structure/B7855964.png)


![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B7855992.png)




